2-Chloro-1-nitro-3-(trifluoromethoxy)benzene
Overview
Description
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene is a chemical compound that has garnered significant interest in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties make it an ideal candidate for numerous scientific experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene typically involves the nitration of 2-chloro-3-(trifluoromethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Chloro-1-amino-3-(trifluoromethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It serves as a precursor for the development of novel agrochemical agents.
Materials Science: The compound is utilized in the design and synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, it may interact with enzymes or receptors to exert its therapeutic effects. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-nitro-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-1-nitro-4-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group at a different position on the benzene ring.
Uniqueness
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which significantly influences its chemical reactivity and physical properties. This unique structure makes it particularly valuable in the synthesis of specialized compounds for pharmaceuticals and materials science.
Properties
IUPAC Name |
2-chloro-1-nitro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKBPWHJBDQOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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